

An In-depth Technical Guide to 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	13-Deacetyltaxachitriene A	
Cat. No.:	B593457	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **13-Deacetyltaxachitriene A**, a taxane diterpenoid isolated from Taxus sumatrana. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and lists known suppliers. While specific experimental data for **13-Deacetyltaxachitriene A** remains limited in publicly accessible literature, this guide furnishes detailed, generalized experimental protocols for the isolation, characterization, and cytotoxicity evaluation of taxoids, which are directly applicable. Furthermore, it describes the established mechanism of action for the taxane class of compounds and illustrates the relevant biological signaling pathway. All quantitative data is presented in structured tables, and a logical workflow for taxoid discovery and evaluation is provided as a Graphviz diagram.

Introduction

Taxanes are a class of diterpenoid compounds first identified in plants of the Taxus genus, commonly known as yews. They are of significant interest to the scientific community, particularly due to the potent anticancer activity of prominent members like paclitaxel (Taxol®).

13-Deacetyltaxachitriene A is a specific taxoid that has been isolated from Taxus sumatrana, a yew species native to Sumatra. This guide aims to consolidate the available information on this compound and provide a practical framework for its further study.

Chemical Identity and Suppliers

A crucial first step in the research and development of any compound is its unambiguous identification and procurement.

Identifier	Value
Compound Name	13-Deacetyltaxachitriene A
CAS Number	239800-99-8[1]

Table 1: Chemical Identification of 13-Deacetyltaxachitriene A

Several chemical suppliers list **13-Deacetyltaxachitriene A** in their catalogs. Researchers are advised to contact these vendors directly to inquire about availability, purity, and pricing.

Supplier	Website
ChemFaces	INVALID-LINK
MedChemExpress	INVALID-LINK

Table 2: Known Suppliers of 13-Deacetyltaxachitriene A

Experimental Protocols

While specific experimental protocols for **13-Deacetyltaxachitriene A** are not readily available, the following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of taxoids from Taxus species. These protocols can be adapted by researchers for the study of **13-Deacetyltaxachitriene A**.

General Protocol for the Isolation of Taxoids from Taxus sumatrana

The isolation of taxoids from plant material is a multi-step process involving extraction, fractionation, and chromatography.

1. Plant Material Collection and Preparation:

- Collect fresh bark, leaves, or twigs of Taxus sumatrana.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in a suitable organic solvent, such as methanol or acetone, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Separate the layers and concentrate each fraction to dryness. The taxoids are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Subject the bioactive fractions to column chromatography on silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate the pure compound.

Spectroscopic Characterization

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
- Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.
- Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons.
- Mass Spectrometry (MS):
 - Determine the molecular weight and elemental composition of the compound using highresolution mass spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated taxoid can be evaluated against various cancer cell lines using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

1. Cell Culture:

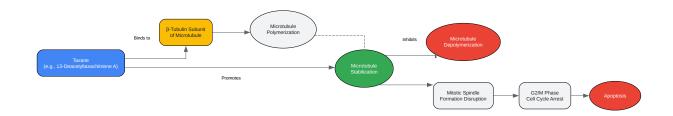
- Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

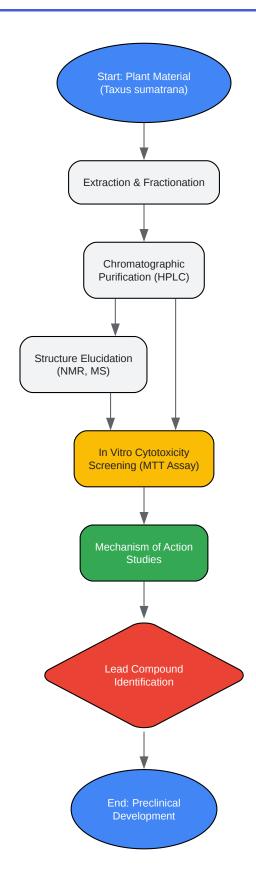
- Prepare a stock solution of the test compound in DMSO.
- Make serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations.
- Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).


- 4. Incubation:
- Incubate the plates for 48-72 hours.
- 5. MTT Assay:
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- 6. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for taxanes is the disruption of microtubule dynamics.

Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This binding stabilizes the microtubules, preventing their depolymerization. The inability of the microtubules to disassemble disrupts the normal dynamic process of mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).


Click to download full resolution via product page

Caption: Mechanism of action of taxane compounds.

Workflow for Taxoid Discovery and Evaluation

The following diagram illustrates a logical workflow for the discovery and preclinical evaluation of novel taxoids like **13-Deacetyltaxachitriene A**.

Click to download full resolution via product page

Caption: A typical workflow for the discovery and evaluation of novel taxoids.

Conclusion

13-Deacetyltaxachitriene A represents one of the many taxoids from Taxus sumatrana with potential for further investigation. While specific biological data on this compound is currently scarce in the public domain, this technical guide provides the necessary foundational information and standardized protocols to enable researchers to pursue its isolation, characterization, and evaluation as a potential therapeutic agent. The established potent activity of the taxane class of compounds underscores the importance of continued research into less-studied derivatives like **13-Deacetyltaxachitriene A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 13-Deacetyltaxachitriene A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593457#13-deacetyltaxachitriene-a-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com